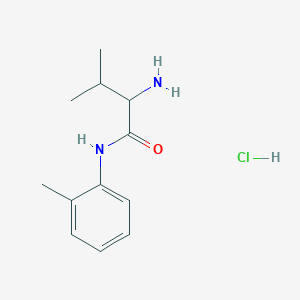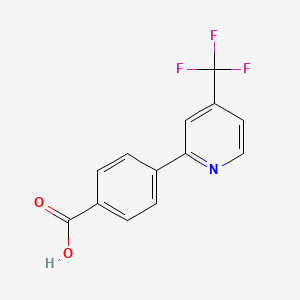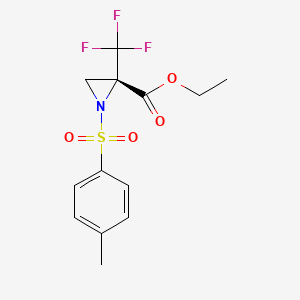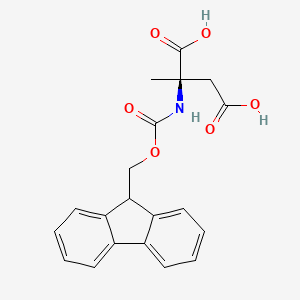![molecular formula C9H10F3N3O2 B1398492 2,2,2-trifluoroacétate de 5,6,7,8-tétrahydropyrido[4,3-d]pyrimidine CAS No. 1628557-01-6](/img/structure/B1398492.png)
2,2,2-trifluoroacétate de 5,6,7,8-tétrahydropyrido[4,3-d]pyrimidine
Vue d'ensemble
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C9H10F3N3O2 and its molecular weight is 249.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur le cancer : Ciblage de la voie PI3K/Akt
La voie PI3K/Akt est connue pour être suractivée dans de nombreux cancers, ce qui peut expliquer la réponse variée de différents cancers aux inhibiteurs de mTOR. Des composés à base de 5,6,7,8-tétrahydropyrido[4,3-d]pyrimidine ont été étudiés pour leur potentiel à inhiber cette voie. L'optimisation de ces composés vise à améliorer la puissance cellulaire tout en maintenant une forte sélectivité contre les isoformes de PI3K .
Inhibiteurs d'Axl : Nouveaux agents thérapeutiques
Des dérivés de 5,6,7,8-tétrahydropyrido[4,3-d]pyrimidine ont également été découverts comme de nouveaux inhibiteurs sélectifs d'Axl. Axl est une tyrosine kinase réceptrice qui joue un rôle dans la croissance tumorale, les métastases et la résistance aux thérapies. L'inhibition sélective d'Axl pourrait fournir une approche ciblée du traitement du cancer .
Mécanisme D'action
Target of Action
The primary targets of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate are the mTOR kinase and PI3 kinase . These kinases play crucial roles in cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The compound affects the PI3K/Akt pathway , which is often overactivated in numerous cancers . By inhibiting mTOR and PI3 kinase, the compound can potentially suppress this overactivation, thereby affecting the growth and proliferation of cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action would likely include a reduction in cell growth and proliferation due to the inhibition of mTOR and PI3 kinase . This could potentially lead to the suppression of tumor growth in cancerous cells.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Additionally, the compound’s efficacy could be influenced by factors such as the presence of other substances in the body, the patient’s overall health status, and genetic factors.
Analyse Biochimique
Biochemical Properties
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been shown to interact with several key enzymes, including extracellular signal-regulated kinases (ERKs) and phosphoinositide 3-kinases (PI3Ks). These interactions are primarily inhibitory, leading to a decrease in the phosphorylation levels of downstream targets such as ribosomal S6 kinase (RSK) and Akt . The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent in diseases where these pathways are dysregulated, such as cancer.
Cellular Effects
The effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate on cellular processes are profound. In various cell types, including HepG2 liver cancer cells, the compound has been observed to reduce cell proliferation and induce apoptosis . This is achieved through the inhibition of ERK and PI3K signaling pathways, which are critical for cell survival and proliferation. Additionally, the compound affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate exerts its effects through direct binding to the active sites of ERK and PI3K enzymes . This binding inhibits the enzymes’ catalytic activities, preventing the phosphorylation of their substrates. The compound’s trifluoroacetate group enhances its binding affinity and specificity, ensuring effective inhibition. Furthermore, the compound has been shown to alter the expression of genes involved in the PI3K/Akt/mTOR pathway, contributing to its overall inhibitory effects on cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate have been studied over various time points. The compound demonstrates good stability under standard storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that its inhibitory effects on ERK and PI3K activities are sustained over time, leading to prolonged suppression of cell proliferation and induction of apoptosis . Long-term exposure to the compound in cell culture models has also revealed potential adaptive responses, such as the upregulation of compensatory signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate vary with dosage. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects. The compound’s therapeutic window and threshold effects are critical considerations for its potential clinical applications .
Metabolic Pathways
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate is involved in several metabolic pathways, primarily those related to its inhibitory effects on ERK and PI3K enzymes . The compound is metabolized by liver enzymes, leading to the formation of various metabolites that retain some of the parent compound’s biological activities . These metabolites can further modulate cellular signaling pathways, contributing to the compound’s overall effects on cell function and metabolism .
Transport and Distribution
Within cells and tissues, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, facilitating its uptake and accumulation in target cells . Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters, which can affect its localization and efficacy .
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific subcellular compartments . These modifications are essential for the compound’s ability to effectively inhibit its target enzymes and exert its biological effects .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.C2HF3O2/c1-2-8-3-6-4-9-5-10-7(1)6;3-2(4,5)1(6)7/h4-5,8H,1-3H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLYLYDIIOBBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CN=C21.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)
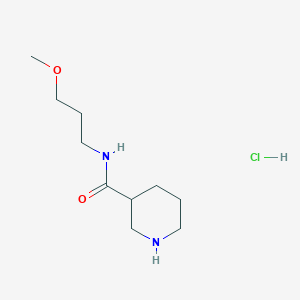
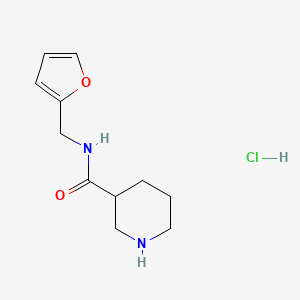

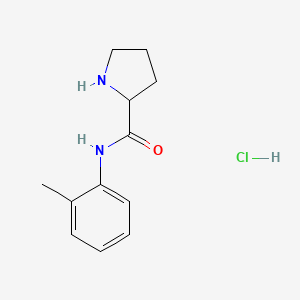

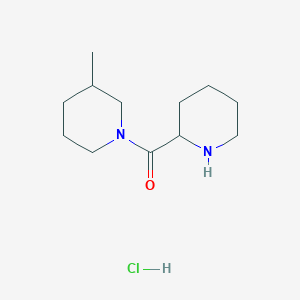
![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)
